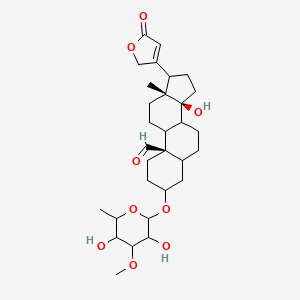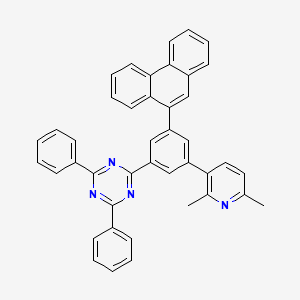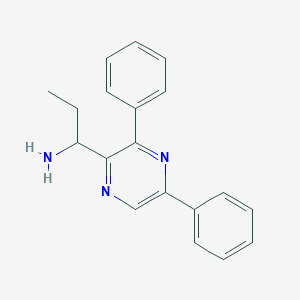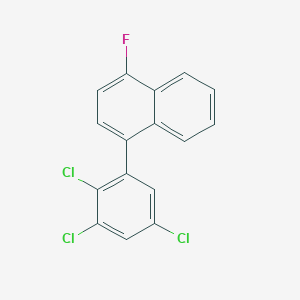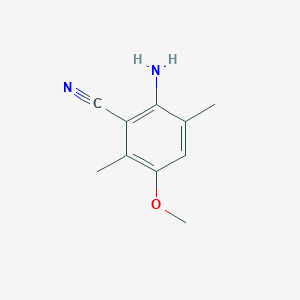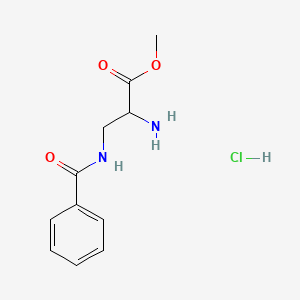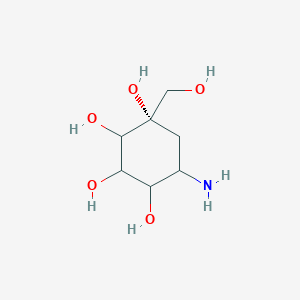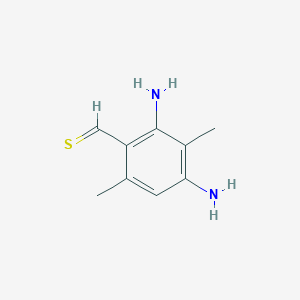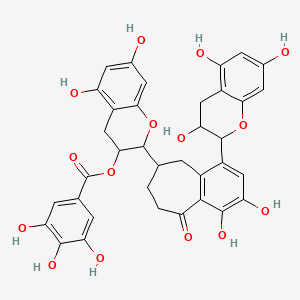
Theaflavin 3\'-O-gallate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theaflavin-3’-gallate is a polyphenolic compound predominantly found in black tea. It is one of the major theaflavin derivatives formed during the fermentation process of tea leaves. This compound is known for its significant health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Theaflavin-3’-gallate is synthesized through the enzymatic oxidation of catechin monomers in fresh green tea leaves during fermentation. The process involves the condensation of gallocatechin and catechin, catalyzed by polyphenol oxidase . The optimal conditions for this enzymatic reaction include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: Industrial production of theaflavin-3’-gallate typically involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to improve the catalytic efficiency of the enzyme, resulting in higher yields of theaflavin-3’-gallate .
化学反応の分析
Types of Reactions: Theaflavin-3’-gallate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a prooxidant and induces oxidative stress in carcinoma cells .
Common Reagents and Conditions: Common reagents used in the reactions involving theaflavin-3’-gallate include hydrogen peroxide for oxidation and reducing agents like glutathione for reduction . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products: The major products formed from these reactions include oxidized derivatives of theaflavin-3’-gallate, which exhibit enhanced biological activities .
科学的研究の応用
Theaflavin-3’-gallate has a wide range of scientific research applications:
作用機序
Theaflavin-3’-gallate exerts its effects through multiple mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress in cells.
Anticancer Activity: The compound induces oxidative stress in cancer cells, leading to apoptosis.
Anti-inflammatory Activity: Theaflavin-3’-gallate inhibits the production of pro-inflammatory cytokines and modulates signaling pathways involved in inflammation.
類似化合物との比較
Theaflavin-3’-gallate is unique among theaflavins due to its specific molecular structure and biological activities. Similar compounds include:
Theaflavin-3-gallate: Another theaflavin derivative with similar antioxidant and anticancer properties.
Theaflavin-3,3’-digallate: Known for its potent antiviral activity and higher binding affinity to molecular targets.
Epigallocatechin gallate: A major catechin in green tea with strong antioxidant and anticancer effects.
Theaflavin-3’-gallate stands out due to its unique ability to induce oxidative stress in cancer cells and its potential therapeutic applications in various diseases .
特性
分子式 |
C36H32O15 |
|---|---|
分子量 |
704.6 g/mol |
IUPAC名 |
[2-[1,2-dihydroxy-9-oxo-4-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)-5,6,7,8-tetrahydrobenzo[7]annulen-6-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C36H32O15/c37-15-6-22(40)19-11-27(45)35(50-28(19)8-15)18-10-26(44)33(47)31-17(18)3-13(1-2-21(31)39)34-30(12-20-23(41)7-16(38)9-29(20)49-34)51-36(48)14-4-24(42)32(46)25(43)5-14/h4-10,13,27,30,34-35,37-38,40-47H,1-3,11-12H2 |
InChIキー |
ODDFMQLXQNKFDP-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C2=C(CC1C3C(CC4=C(C=C(C=C4O3)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)C(=CC(=C2O)O)C6C(CC7=C(C=C(C=C7O6)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid](/img/structure/B14785048.png)
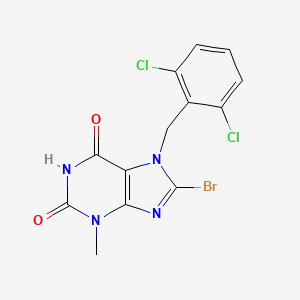
![2-amino-N-[(3-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14785056.png)

